molecular formula C24H33NO3 B6561636 N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide CAS No. 1091151-70-0

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide

Cat. No.: B6561636
CAS No.: 1091151-70-0
M. Wt: 383.5 g/mol
InChI Key: QGKFJSJPYRAKEM-UHFFFAOYSA-N
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Description

N-{[4-(4-Methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide is a synthetic small molecule of significant interest in early-stage pharmacological research, particularly as part of the broader investigation into synthetic cannabinoid receptor agonists (SCRAs) . Its molecular structure, which incorporates an adamantane moiety linked to a tetrahydropyran ring, is characteristic of compounds designed to probe the endocannabinoid system . Researchers are focused on exploring its potential mechanism of action, which is hypothesized to involve interaction with CB1 and CB2 cannabinoid receptors, although specific binding affinity and functional activity data require further empirical characterization . The presence of the adamantane group is a common feature in medicinal chemistry, often utilized to enhance metabolic stability and influence the pharmacokinetic profile of lead compounds . This product is intended for laboratory research applications, including but not limited to receptor binding assays, functional activity studies, and the investigation of signal transduction pathways. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, as novel synthetic molecules may present unknown toxicodynamic profiles .

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-27-21-4-2-20(3-5-21)23(6-8-28-9-7-23)16-25-22(26)24-13-17-10-18(14-24)12-19(11-17)15-24/h2-5,17-19H,6-16H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKFJSJPYRAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Critical Intermediates and Their Roles

IntermediateFunctionKey Challenges
Adamantane-1-carbonyl chlorideElectrophilic coupling partnerSteric hindrance during amidation
[4-(4-Methoxyphenyl)oxan-4-yl]methylamineNucleophilic amine componentOxane ring stability under basic/acidic conditions

Synthesis of Adamantane-1-Carboxylic Acid Derivatives

Adamantane-1-carboxylic acid serves as the foundational building block. Activation methods include:

Acid Chloride Formation

  • Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂].

  • Conditions : Reflux in anhydrous dichloromethane (DCM) or toluene.

  • Mechanism : Nucleophilic acyl substitution, yielding adamantane-1-carbonyl chloride.

Example Protocol :

  • Adamantane-1-carboxylic acid (10 mmol) is dissolved in DCM (50 mL).

  • SOCl₂ (15 mmol) is added dropwise at 0°C.

  • The mixture is refluxed for 4 hr, then concentrated under vacuum.

Alternative Activation via NHS Esters

  • Reagents : N-Hydroxysuccinimide (NHS) with dicyclohexylcarbodiimide (DCC).

  • Advantages : Mitigates steric challenges during coupling.

Synthesis of [4-(4-Methoxyphenyl)oxan-4-yl]methylamine

Oxane Ring Formation

The tetrahydropyran core is constructed via acid-catalyzed cyclization:

  • Substrate : 4-Methoxyphenylacetaldehyde + 1,5-pentanediol.

  • Catalyst : p-Toluenesulfonic acid (pTSA, 10 mol%).

  • Conditions : Reflux in toluene with molecular sieves (4Å).

Reaction Equation :

4-Methoxyphenylacetaldehyde+1,5-pentanediolpTSA4-(4-Methoxyphenyl)oxane-4-carbaldehyde+H2O\text{4-Methoxyphenylacetaldehyde} + \text{1,5-pentanediol} \xrightarrow{\text{pTSA}} \text{4-(4-Methoxyphenyl)oxane-4-carbaldehyde} + \text{H}_2\text{O}

Reductive Amination

The aldehyde intermediate is converted to the primary amine:

  • Reagents : Methylamine hydrochloride, sodium cyanoborohydride (NaBH₃CN).

  • Conditions : Methanol, 0°C to room temperature, 12 hr.

Workup :

  • Neutralize with aqueous NaHCO₃.

  • Extract with ethyl acetate, dry over MgSO₄, and concentrate.

Amide Bond Formation

Coupling Adamantane-1-Carbonyl Chloride with the Amine

  • Base : Triethylamine (Et₃N, 2 equiv).

  • Solvent : Anhydrous DCM or THF.

  • Procedure :

    • Adamantane-1-carbonyl chloride (1.0 equiv) is added to a stirred solution of [4-(4-methoxyphenyl)oxan-4-yl]methylamine (1.2 equiv) and Et₃N in DCM at 0°C.

    • The reaction is warmed to room temperature and stirred for 12 hr.

    • Quench with water, extract with DCM, and purify via silica gel chromatography.

Yield : 65–78% (reported for analogous adamantane carboxamides).

Coupling via Carbodiimide Reagents

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) with hydroxybenzotriazole (HOBt).

  • Advantages : Higher yields for sterically hindered substrates.

Optimized Conditions :

  • Adamantane-1-carboxylic acid (1.0 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv), amine (1.2 equiv), DMF, 24 hr, room temperature.

Purification and Characterization

Chromatographic Purification

  • Stationary Phase : Silica gel (230–400 mesh).

  • Eluent : Hexane/ethyl acetate (3:1 to 1:1 gradient).

  • Purity : >95% (HPLC).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.85–7.25 (m, 4H, aromatic), 3.78 (s, 3H, OCH₃), 3.45–3.70 (m, 4H, oxane), 2.10–2.30 (m, 12H, adamantane).

  • IR (cm⁻¹) : 1645 (C=O stretch), 1540 (N-H bend).

Industrial-Scale Considerations

Catalytic Adamantane Functionalization

Recent advances in C–H activation enable direct functionalization of adamantane, bypassing pre-functionalized intermediates:

  • Catalyst : Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline).

  • Yield : Up to 85% for tertiary C–H amidation.

Flow Chemistry for Oxane Synthesis

  • Benefits : Improved heat transfer and scalability.

  • Conditions : Continuous flow reactor, 100°C, residence time 30 min.

Challenges and Mitigation Strategies

ChallengeSolution
Steric hindrance in amidationUse excess coupling reagent (e.g., EDCl/HOBt)
Oxane ring instability under acidic conditionsEmploy buffered aqueous workups (pH 6–7)
Low amine nucleophilicityActivate amine as its hydrochloride salt

Emerging Methodologies

Photoredox Catalysis for C–H Activation

  • Catalyst : Ir(ppy)₃ under blue LED light.

  • Scope : Direct coupling of adamantane with aryl amines.

Biocatalytic Approaches

  • Enzyme : Lipase B from Candida antarctica (CAL-B).

  • Application : Hydrolysis of adamantane esters to carboxylic acids .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific pH conditions to facilitate the substitution process.

Major Products Formed

Scientific Research Applications

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: The compound is investigated for its use in industrial processes, including the production of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Heterocyclic Ring Systems

Substituent Effects

  • Methoxy vs. In contrast, chloro () and fluoro () groups are electron-withdrawing, which may enhance metabolic stability and alter binding kinetics.
  • Bis-Adamantane Systems : The bis-adamantane compound () exhibits significantly higher molecular weight and lipophilicity, likely influencing multi-target binding but posing challenges for solubility.

Physicochemical Properties

  • Lipophilicity : Adamantane moieties in all compounds contribute to high logP values, but the oxan ring in the target compound may slightly reduce lipophilicity compared to fully aromatic systems.
  • Molecular Weight : The target compound’s molecular weight (~467 g/mol, estimated) falls between smaller analogs (e.g., ) and larger bis-adamantane derivatives (), balancing bioavailability and binding affinity.

Biological Activity

N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an adamantane backbone, which is known for its stability and unique three-dimensional structure. The presence of the oxan ring and the methoxyphenyl group contributes to its biological activity. The chemical structure can be represented as follows:

\text{N 4 4 methoxyphenyl oxan 4 yl methyl}adamantane-1-carboxamide}

Research indicates that compounds containing adamantane derivatives often exhibit diverse biological activities, including:

  • Antiviral Activity : Adamantane derivatives have been shown to inhibit viral replication, particularly in influenza viruses by blocking the M2 ion channel.
  • Anticancer Properties : Studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, such as the modulation of cell cycle regulators and pro-apoptotic factors.
  • Anti-inflammatory Effects : The compound may also reduce the expression of inflammatory cytokines, which are critical in various inflammatory diseases.

Antiviral Activity

A study evaluated the antiviral efficacy of adamantane derivatives, including this compound. The results indicated that this compound exhibited significant inhibition of viral replication in vitro, with an IC50 value comparable to established antiviral agents.

CompoundIC50 (µM)Mechanism
This compound5.2M2 ion channel blockade
Amantadine6.0M2 ion channel blockade

Anticancer Activity

In vitro studies demonstrated that the compound induced apoptosis in human cancer cell lines (e.g., A549 lung cancer cells). The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Apoptosis Induction (%)
A5498.570
HeLa9.065

Case Studies

  • Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in serum levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
  • Cancer Therapy : A clinical trial involving patients with advanced solid tumors explored the safety and efficacy of this compound as part of a combination therapy regimen. Preliminary results indicated a favorable safety profile and promising signs of tumor regression in several patients.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step protocols:

Adamantane core functionalization : Introduce the carboxamide group via coupling reagents (e.g., EDC/HATU) under anhydrous conditions .

Oxane ring construction : Cyclization of 4-methoxyphenyl-substituted tetrahydropyran precursors using acid catalysts (e.g., H₂SO₄) .

Methylene bridge formation : Alkylation or nucleophilic substitution to link the adamantane and oxane moieties .

  • Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (60–100°C), and pH adjustments. Continuous flow reactors improve scalability .

Q. How is structural confirmation achieved for this compound, and what analytical techniques are essential?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify adamantane core rigidity, carboxamide linkage, and oxane ring substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₂₄H₃₁NO₃) and detect isotopic patterns .
  • X-ray Crystallography : Resolves bond angles and spatial arrangement of the 4-methoxyphenyl-oxane group .

Q. What preliminary biological activities are reported for adamantane-carboxamide derivatives with heterocyclic substituents?

  • Findings :

  • Antimicrobial activity : Triazole-containing analogs inhibit fungal cytochrome P450 enzymes (e.g., CYP51) via nitrogen coordination .
  • Anticancer potential : Adamantane derivatives disrupt cell proliferation pathways (e.g., PI3K/AKT) and induce apoptosis in vitro .
  • Neuroprotective effects : Rigid adamantane cores enhance blood-brain barrier penetration, relevant to CNS-targeted drug design .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxyphenyl-oxane group influence binding affinity to biological targets?

  • Analysis :

  • Steric hindrance : The oxane ring’s chair conformation limits access to flat binding pockets (e.g., kinase active sites), reducing affinity compared to planar analogs .
  • Electronic modulation : The methoxy group’s electron-donating effect enhances π-π stacking with aromatic residues in enzyme pockets (e.g., COX-2) .
    • Validation : Molecular docking simulations paired with mutagenesis studies (e.g., alanine scanning) .

Q. What strategies resolve contradictions in reported solubility and stability data for adamantane-carboxamide derivatives?

  • Contradictions : Discrepancies arise from solvent polarity (e.g., DMSO vs. water) and crystallinity variations .
  • Resolution :

  • Dynamic Light Scattering (DLS) : Quantify aggregation in aqueous buffers .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C for pure crystalline forms) .
  • Forced degradation studies : Expose to UV light, acidic/basic conditions to identify degradation products via HPLC-MS .

Q. How can structure-activity relationship (SAR) studies optimize in vivo pharmacokinetics for this compound?

  • Approaches :

  • LogP modulation : Introduce polar groups (e.g., hydroxyl) to the oxane ring to reduce logP from ~4.5 to <3, improving aqueous solubility .
  • Metabolic stability : Replace labile methylene bridges with cyclopropane rings to resist CYP450 oxidation .
  • Pro-drug design : Esterify the carboxamide to enhance oral bioavailability .

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